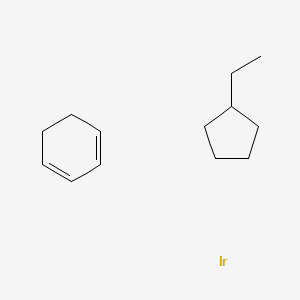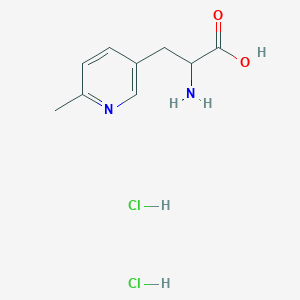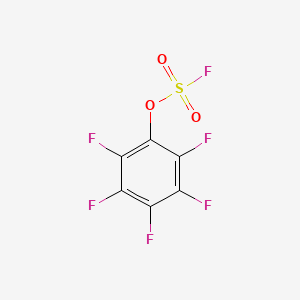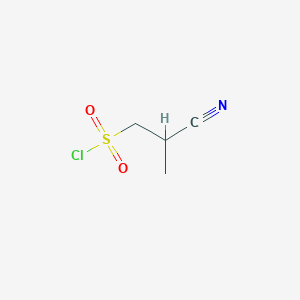
Cyclohexa-1,3-diene;ethylcyclopentane;iridium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexa-1,3-diene;ethylcyclopentane;iridium is a compound that combines the properties of cyclohexa-1,3-diene, ethylcyclopentane, and iridium. Cyclohexa-1,3-diene is an organic compound with the formula (C2H4)(CH)4, known for its colorless and flammable nature . Ethylcyclopentane is a saturated hydrocarbon, while iridium is a transition metal known for its high density and corrosion resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexa-1,3-diene is typically prepared by the double dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a reagent . The reaction can be represented as follows:
(CH2)4(CHBr)2+2NaH→(CH2)2(CH)4+2NaBr+2H2
Ethylcyclopentane can be synthesized through the hydrogenation of cyclopentene in the presence of a suitable catalyst. Iridium complexes are often prepared by reacting iridium salts with appropriate ligands under controlled conditions.
Industrial Production Methods
Industrial production of cyclohexa-1,3-diene involves the dehydrogenation of cyclohexane at high temperatures. Ethylcyclopentane is produced through catalytic hydrogenation processes. Iridium is typically extracted from ores and refined through a series of chemical reactions.
Chemical Reactions Analysis
Types of Reactions
Cyclohexa-1,3-diene undergoes various types of reactions, including:
Oxidation: Conversion to benzene and hydrogen, which is exothermic by about 25 kJ/mol in the gas phase.
Cycloadditions: Such as the Diels-Alder reaction, which forms cyclohexadiene derivatives.
Ethylcyclopentane primarily undergoes substitution reactions due to its saturated nature. Iridium complexes participate in a variety of reactions, including oxidative addition and reductive elimination.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or hydrogen peroxide.
Cycloadditions: Typically involve dienophiles and catalysts.
Substitution: Halogens or other electrophiles are used for ethylcyclopentane.
Major Products
Cyclohexa-1,3-diene: Benzene and hydrogen.
Ethylcyclopentane: Various substituted cyclopentanes.
Iridium complexes: Various organometallic compounds.
Scientific Research Applications
Cyclohexa-1,3-diene;ethylcyclopentane;iridium has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Iridium complexes are studied for their potential use in biological imaging and as anticancer agents.
Medicine: Investigated for their therapeutic properties, particularly in cancer treatment.
Industry: Utilized in catalysis and materials science for the development of advanced materials.
Mechanism of Action
The mechanism of action of cyclohexa-1,3-diene;ethylcyclopentane;iridium involves the interaction of its components with molecular targets. Cyclohexa-1,3-diene participates in cycloaddition reactions, forming stable complexes. Ethylcyclopentane undergoes substitution reactions, while iridium complexes engage in oxidative addition and reductive elimination, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,4-diene: Another isomer of cyclohexadiene, less stable than cyclohexa-1,3-diene.
Cyclohexene: A related compound with a single double bond, used in similar chemical reactions.
Ruthenium complexes: Similar to iridium complexes but with different reactivity and applications.
Uniqueness
Cyclohexa-1,3-diene;ethylcyclopentane;iridium is unique due to its combination of properties from organic compounds and transition metals, offering versatility in chemical synthesis, biological applications, and industrial processes .
Properties
Molecular Formula |
C13H22Ir |
|---|---|
Molecular Weight |
370.53 g/mol |
IUPAC Name |
cyclohexa-1,3-diene;ethylcyclopentane;iridium |
InChI |
InChI=1S/C7H14.C6H8.Ir/c1-2-7-5-3-4-6-7;1-2-4-6-5-3-1;/h7H,2-6H2,1H3;1-4H,5-6H2; |
InChI Key |
XVZGHNWHEZGYKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC1.C1CC=CC=C1.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-3-Methyl-2-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}butanoic acid](/img/structure/B12305695.png)

![N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-[(5-methyl-5-oxido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-ium-2-carbonyl)amino]cyclohexyl]oxamide](/img/structure/B12305704.png)

![7-[2,6-Dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B12305715.png)
![rac-(5R,7S)-2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, cis](/img/structure/B12305726.png)

![4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12305759.png)

![N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide](/img/structure/B12305776.png)
![Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B12305782.png)

![2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate](/img/structure/B12305785.png)
